

2-(Trifluoromethoxy)benzaldehyde CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Trifluoromethoxy)benzaldehyde

Cat. No.: B1351065

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An In-depth Technical Guide to 2-(Trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(trifluoromethoxy)benzaldehyde**, a key building block in synthetic and medicinal chemistry. This document details its chemical and physical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutic agents.

Core Compound Properties

2-(Trifluoromethoxy)benzaldehyde, a colorless to pale yellow liquid, is a versatile aromatic aldehyde. The presence of the trifluoromethoxy group at the ortho position significantly influences its reactivity and the properties of its derivatives, making it a valuable intermediate in organic synthesis.

Property	Value	Reference
CAS Number	94651-33-9	[1][2]
Molecular Formula	C ₈ H ₅ F ₃ O ₂	[2]
Molecular Weight	190.12 g/mol	[1][3][4]
Density	1.332 g/mL at 25 °C	[3][4]
Boiling Point	77 °C at 20 mmHg	[3][4]
Refractive Index	n _{20/D} 1.454	[3][4]
Flash Point	67.2 °C (closed cup)	[1][3]

Synthesis and Reactivity

While specific, detailed experimental protocols for the commercial synthesis of **2-(trifluoromethoxy)benzaldehyde** are proprietary, its synthesis generally involves the introduction of the trifluoromethoxy group onto a benzaldehyde precursor. The aldehyde functionality of **2-(trifluoromethoxy)benzaldehyde** allows it to participate in a wide array of chemical transformations, including nucleophilic additions, condensations, and oxidations, making it a valuable starting material for a diverse range of more complex molecules.

Applications in Drug Discovery and Development

The unique electronic properties conferred by the trifluoromethoxy group, such as high electronegativity and lipophilicity, make **2-(trifluoromethoxy)benzaldehyde** an attractive building block in medicinal chemistry. The incorporation of this moiety into drug candidates can enhance membrane permeability, improve metabolic stability, and increase binding affinity to biological targets.

A notable application of **2-(trifluoromethoxy)benzaldehyde** is in the synthesis of complex heterocyclic structures and other biologically active molecules. For instance, it is a key intermediate in the preparation of tert-butyl N-[4-chloro-2-[α-hydroxy-α-2-(trifluoromethoxy)phenyl]]carbamate.[1][2] This highlights its utility in constructing molecules with potential therapeutic applications.

The general class of benzaldehyde derivatives is instrumental in the synthesis of various pharmacologically active compounds, including those with potential applications in treating neurological and cardiovascular conditions.

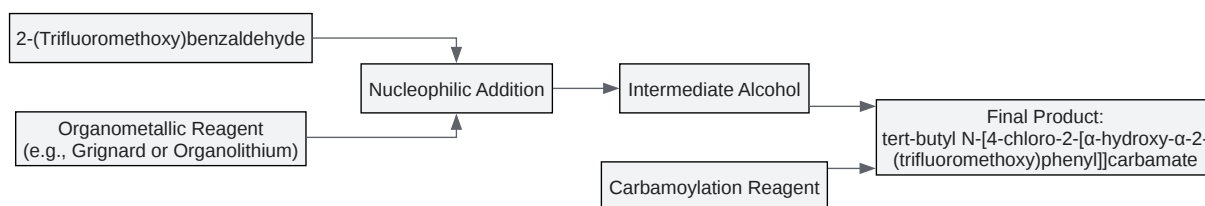
Experimental Protocol: A Representative Reaction

While a specific protocol for the synthesis of **2-(trifluoromethoxy)benzaldehyde** is not publicly available, a representative reaction demonstrating its utility is the synthesis of the aforementioned carbamate derivative. The following is a generalized procedure based on common organic synthesis techniques.

Synthesis of tert-butyl N-[4-chloro-2-[α -hydroxy- α -2-(trifluoromethoxy)phenyl]]carbamate

This synthesis would typically proceed via a multi-step pathway, likely involving the reaction of **2-(trifluoromethoxy)benzaldehyde** with an appropriate nucleophile, followed by subsequent functional group manipulations to introduce the carbamate moiety. A plausible, though not explicitly documented, approach would involve a Grignard reaction or a similar nucleophilic addition to the aldehyde, followed by protection and coupling steps.

Logical Workflow for the Synthesis of a Carbamate Derivative



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Caption: Generalized workflow for synthesizing a carbamate derivative.

Conclusion

2-(Trifluoromethoxy)benzaldehyde is a chemical intermediate of significant interest to the pharmaceutical and chemical industries. Its unique structural and electronic properties make it a valuable tool for the synthesis of novel, biologically active compounds. Further exploration of its reactivity and applications is likely to lead to the discovery of new therapeutic agents and advanced materials.

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References

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- To cite this document: BenchChem. [2-(Trifluoromethoxy)benzaldehyde CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1351065#2-trifluoromethoxy-benzaldehyde-cas-number-and-molecular-weight>]

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